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Abstract

This technical guide provides a comprehensive structural analysis of 3,5-dimethyl-4-
nitroisoxazole, a versatile heterocyclic building block in medicinal chemistry. The document
details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering insights
into its molecular framework. Furthermore, this guide outlines a general synthetic protocol and
discusses the compound's significant role as a precursor in the development of various
therapeutic agents. While experimental crystallographic data remains to be fully elucidated in
publicly accessible literature, this guide compiles the current understanding of its structural
characteristics and reactivity.

Introduction

3,5-Dimethyl-4-nitroisoxazole is a key intermediate in organic synthesis, particularly valued
for its role in the construction of more complex, biologically active molecules. The presence of
the electron-withdrawing nitro group on the isoxazole ring activates the adjacent methyl groups,
making them susceptible to a variety of chemical transformations. This reactivity has been
harnessed in the synthesis of diverse heterocyclic systems, including derivatives with
demonstrated anti-inflammatory and antioxidant properties. Notably, the 3,5-dimethylisoxazole
scaffold has been identified as a crucial component in the development of potent inhibitors for
the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4, which are
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significant targets in cancer therapy. This guide aims to consolidate the existing structural and
synthetic knowledge of 3,5-dimethyl-4-nitroisoxazole to support further research and drug
discovery efforts.

Molecular Structure and Properties

The fundamental properties of 3,5-dimethyl-4-nitroisoxazole are summarized in the table

below.
Property Value
Chemical Formula CsHeN20s3
Molecular Weight 142.11 g/mol
CAS Number 1123-49-5
Appearance White to light yellow crystalline powder
Melting Point 67-69 °C
SMILES CC1=C(--INVALID-LINK--=0)C(C)=NO1
InChl Key PMQFLWLYAXYFHG-UHFFFAOYSA-N

Spectroscopic Analysis

A thorough understanding of the structural features of 3,5-dimethyl-4-nitroisoxazole is
paramount for its application in synthesis. The following sections detail the available
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical information about the chemical environment of the
hydrogen and carbon atoms within the molecule.

H NMR Spectroscopy: In a typical *H NMR spectrum of 3,5-dimethyl-4-nitroisoxazole, two
singlets are expected, corresponding to the two non-equivalent methyl groups at positions 3
and 5 of the isoxazole ring. The electron-withdrawing nature of the nitro group and the
isoxazole ring itself will influence the chemical shifts of these protons.
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13C NMR Spectroscopy: The 13C NMR spectrum will show distinct signals for the two methyl
carbons, the two quaternary carbons of the isoxazole ring (C3 and C5), and the carbon atom
bearing the nitro group (C4). The chemical shifts of the ring carbons are influenced by the
electronegativity of the adjacent nitrogen and oxygen atoms, as well as the nitro group.

1H NMR (Predicted) 13C NMR (Predicted)
Signal Signal

~2.5 ppm (s, 3H) ~10-15 ppm (CHs)
~2.7 ppm (s, 3H) ~12-18 ppm (CHs)

~115-125 ppm (C4)

~155-165 ppm (C3/C5)

~160-170 ppm (C5/C3)

Note: The predicted chemical shifts are estimations and may vary depending on the solvent
and experimental conditions. Detailed peak assignments from experimental data are pending
publication in readily accessible literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm~1)
Asymmetric NOz Stretch ~1550 - 1520

Symmetric NO2 Stretch ~1360 - 1340

C=N Stretch (isoxazole ring) ~1650 - 1590

C-N Stretch ~1200 - 1100

C-O Stretch (isoxazole ring) ~1100 - 1020

C-H Bending (methyl groups) ~1465 and ~1380
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 3,5-dimethyl-4-nitroisoxazole, the molecular ion peak [M]* would be
expected at m/z 142.

Predicted Fragmentation Pathway: The fragmentation of isoxazole rings can be complex.
Common fragmentation pathways for substituted isoxazoles involve cleavage of the N-O bond
followed by rearrangements. For 3,5-dimethyl-4-nitroisoxazole, potential fragmentation could
involve the loss of the nitro group (NO2) or cleavage of the isoxazole ring.

Experimental Protocols
Synthesis of 3,5-Dimethyl-4-nitroisoxazole

A general method for the synthesis of 3,5-dimethyl-4-nitroisoxazole involves the nitration of
3,5-dimethylisoxazole.

Materials:

3,5-dimethylisoxazole

e Fuming nitric acid

» Concentrated sulfuric acid

e Ice

e Sodium bicarbonate solution

» Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

o A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice
bath.
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» 3,5-dimethylisoxazole is added dropwise to the cooled nitrating mixture with constant stirring,
maintaining a low temperature.

 After the addition is complete, the reaction mixture is stirred at a low temperature for a
specified period to ensure complete reaction.

e The reaction mixture is then carefully poured onto crushed ice.
e The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
e The product is extracted with an appropriate organic solvent.

e The organic layers are combined, washed with brine, and dried over an anhydrous drying
agent.

e The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude 3,5-dimethyl-4-nitroisoxazole can be purified by recrystallization.
General Recrystallization Protocol:

e The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol,
methanol, or a mixture of solvents).

e The hot solution is filtered to remove any insoluble impurities.

o The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice
bath to induce crystallization.

e The resulting crystals are collected by vacuum filtration.
o The crystals are washed with a small amount of cold solvent and then dried under vacuum.

Role in Synthesis and Potential Biological
Significance
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3,5-Dimethyl-4-nitroisoxazole is a versatile building block in organic synthesis. The activated
methyl group at the 5-position readily undergoes condensation reactions with aldehydes to
form styryl derivatives, which are precursors to a variety of heterocyclic compounds.[1][2]
Furthermore, it serves as a key vinylogous pronucleophile in allylic-allylic alkylation reactions.

[3]

While there is limited information on the direct biological activity of 3,5-dimethyl-4-
nitroisoxazole, its derivatives have shown significant potential. For instance, compounds
synthesized from this precursor have exhibited anti-inflammatory and antioxidant properties.
More notably, the 3,5-dimethylisoxazole core is a recognized pharmacophore that can mimic
acetylated lysine, enabling it to bind to bromodomains. This has led to the development of
potent inhibitors of the BET family of bromodomains, which are promising targets for cancer
therapy.

The following diagram illustrates the general workflow for utilizing 3,5-dimethyl-4-
nitroisoxazole in the synthesis of biologically active compounds.

3,5-Dimethyl-4-nitroisoxazole

Condensation with Aldehyde

Styryl Isoxazole Derivatives Functionalized Dicarboxylic Acid Derivatives

Allylic-Allylic Alkylation

Further Cyclization/Functionalization

Biologically Active Heterocycles
(e.g., BRDA4 Inhibitors)
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Synthetic utility of 3,5-dimethyl-4-nitroisoxazole.

Conclusion

3,5-Dimethyl-4-nitroisoxazole is a valuable and reactive intermediate in organic and
medicinal chemistry. This guide has summarized the available structural information derived
from spectroscopic techniques and outlined its synthetic applications. The lack of definitive
experimental crystallographic data represents a knowledge gap that, if filled, would provide a
more precise understanding of its molecular geometry and bonding characteristics. The
established role of this compound as a precursor to potent BET bromodomain inhibitors
underscores its importance in the ongoing development of novel therapeutics. Further
investigation into the direct biological activities of 3,5-dimethyl-4-nitroisoxazole and a more
detailed exploration of its reaction mechanisms will undoubtedly continue to expand its utility in
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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